N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
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Overview
Description
Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a heterocyclic ring structure with two nitrogen atoms and one oxygen atom. The specific compound you mentioned, “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide”, is a derivative of this class, with additional functional groups attached.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, oxadiazole derivatives are generally synthesized through cyclization reactions involving compounds such as carboxylic acids, amidoximes, or nitrile oxides .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives typically involves a five-membered ring containing three heteroatoms (two nitrogens and one oxygen). The presence of the 2-chlorophenyl and 4-methylsulfonylbenzamide groups would add complexity to the structure .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can vary widely depending on the specific substituents present in the molecule. Generally, these compounds can participate in a variety of reactions, including nucleophilic substitutions and additions, as well as electrophilic aromatic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
These applications highlight the versatility and potential impact of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide in diverse scientific fields. Further research will uncover additional uses and refine our understanding of its properties . If you’d like more detailed information on any specific area, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDQHJCSXIWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide |
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